REACTION_CXSMILES
|
[N:1]1([CH2:7][C:8]2[CH:22]=[CH:21][CH:20]=[C:19]([N+:23]([O-])=O)[C:9]=2[C:10]([NH:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[O:11])[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1>CO.[Pd]>[NH2:23][C:19]1[CH:20]=[CH:21][CH:22]=[C:8]([CH2:7][N:1]2[CH2:2][CH2:3][O:4][CH2:5][CH2:6]2)[C:9]=1[C:10]([NH:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)=[O:11]
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Name
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|
Quantity
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0.3 g
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Type
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reactant
|
Smiles
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N1(CCOCC1)CC1=C(C(=O)NC2=CC=CC=C2)C(=CC=C1)[N+](=O)[O-]
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Name
|
|
Quantity
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35 mL
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Type
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solvent
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Smiles
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CO
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Name
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Quantity
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30 mg
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Type
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catalyst
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Smiles
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[Pd]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The mixture was filtered through a bed of CELITE®
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Type
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CONCENTRATION
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Details
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the filtrate was concentrated
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Name
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|
Type
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product
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Smiles
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NC1=C(C(=O)NC2=CC=CC=C2)C(=CC=C1)CN1CCOCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |